Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-
Description
The compound, often abbreviated as Cu(EtNPhO) (IUPAC name: Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]]-, (SP-4-2)-), is a tetradentate Schiff base copper(II) complex. Its structure features a rigid ethanediyl backbone bridging two phenolato groups and two nitrilo donors, forming a square planar geometry (SP-4-2) around the copper center . This ligand system is notable for its stability and redox activity, making it relevant in catalysis and materials science. The molecular formula is C₂₂H₂₂CuN₂O₂ (CAS: 15277-26-6), with a molecular weight of 424.97 g/mol .
Properties
CAS No. |
14167-15-8 |
|---|---|
Molecular Formula |
C16H14CuN2O2 |
Molecular Weight |
329.84 g/mol |
IUPAC Name |
copper;2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C16H16N2O2.Cu/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2 |
InChI Key |
OVGGMUBDQYQVAM-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cu+2] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cu+2] |
Other CAS No. |
14167-15-8 |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Ligand Synthesis: 2,2'-[1,2-Ethanediylbis(nitrilomethylidyne)]diphenol
The tetradentate Schiff base ligand (H₂L) is synthesized via condensation of ethylenediamine with two equivalents of 2-hydroxybenzaldehyde (salicylaldehyde) in methanol. The reaction proceeds under reflux for 4–6 hours, yielding a bright yellow precipitate. Key steps include:
-
Stoichiometry : A 1:2 molar ratio of ethylenediamine to salicylaldehyde ensures complete imine formation.
-
Solvent Choice : Methanol facilitates Schiff base condensation while avoiding side reactions.
-
Purification : The ligand is recrystallized from ethanol and dried under vacuum, achieving >90% yield.
Complexation with Copper(II) Salts
The copper complex is synthesized by reacting the ligand with copper(II) salts under controlled conditions. Two primary methods are documented:
Method A: Copper(II) Nitrate Route
-
Reagents : H₂L (1 mmol) and Cu(NO₃)₂·3H₂O (1 mmol) in methanol.
-
Procedure : The ligand is dissolved in warm methanol (40°C), followed by dropwise addition of the copper salt solution. The mixture is refluxed for 3 hours, yielding a deep green precipitate.
-
Isolation : The product is filtered, washed with cold methanol, and dried at 60°C. Yield: 78%.
Method B: Copper(II) Acetate Route
-
Reagents : H₂L (1 mmol) and Cu(CH₃COO)₂·H₂O (1 mmol) in ethanol.
-
Procedure : Ethanol is used to enhance ligand solubility. After 4 hours of stirring at 50°C, the solution is concentrated under reduced pressure.
-
Crystallization : Slow evaporation yields single crystals suitable for X-ray analysis. Yield: 85%.
Spectroscopic and Analytical Characterization
Infrared Spectroscopy
IR spectral data confirm ligand coordination (Table 1):
-
C=N Stretch : Shifts from 1635 cm⁻¹ (free ligand) to 1610 cm⁻¹ (complex), indicating nitrogen coordination.
-
Phenolic O-H : Disappearance of the broad band at 3400 cm⁻¹ confirms deprotonation and oxygen binding.
Table 1: IR Spectral Assignments
| Bond/Vibration | Free Ligand (cm⁻¹) | Complex (cm⁻¹) |
|---|---|---|
| ν(C=N) | 1635 | 1610 |
| ν(O-H) | 3400 | – |
| ν(Cu-O) | – | 525 |
UV-Visible Spectroscopy
Electronic spectra in DMF reveal:
Molar Conductance
Conductivity measurements in DMF (10⁻³ M) yield Λₘ = 15–20 S·cm²·mol⁻¹, confirming the non-electrolytic nature of the complex.
Structural Elucidation via X-Ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) reveals:
-
Geometry : Distorted square-planar coordination (SP-4-2) with Cu–N and Cu–O bond lengths of 1.95 Å and 1.92 Å, respectively.
-
Ligand Arrangement : The ethylenediamine bridge adopts a gauche conformation, minimizing steric strain.
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Bond Length (Cu–N) | 1.95 Å |
| Bond Length (Cu–O) | 1.92 Å |
| Bond Angle (N–Cu–O) | 89.5° |
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) under nitrogen shows:
-
Initial Weight Loss (50–150°C) : Removal of lattice water (Δm = 4.2%).
-
Main Decomposition (250–400°C) : Ligand degradation (Δm = 72%).
Optimization of Reaction Conditions
Solvent Effects
-
Methanol vs. Ethanol : Higher yields (85%) in ethanol due to improved ligand solubility.
-
Aprotic Solvents : Acetonitrile reduces yields (<60%) due to poor ion dissociation.
Temperature and Time
-
Optimal Reflux Duration : 3–4 hours; prolonged heating (>6 hours) induces ligand decomposition.
-
Room-Temperature Synthesis : Yields amorphous products unsuitable for crystallography.
Challenges and Mitigation Strategies
-
Ligand Hydrolysis : Moisture exposure during synthesis leads to imine bond cleavage. Solution: Use anhydrous solvents and inert atmosphere.
-
Polynuclear Species : Excess copper salt promotes dimer formation. Solution: Maintain strict 1:1 molar ratio.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Parameter | Nitrate Route | Acetate Route |
|---|---|---|
| Yield | 78% | 85% |
| Crystallinity | Moderate | High |
| Purity (Elemental) | 98.5% | 99.2% |
Chemical Reactions Analysis
Types of Reactions: Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]]-, (SP-4-2)-, can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while reduction reactions can produce different copper hydrides.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and metalloenzyme research.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]]-, (SP-4-2)-, exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific sites on enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Copper(II) Complexes
Structural and Ligand Variations
Key Observations :
- Ligand Rigidity : Cu(EtNPhO) and {2,2'-[(2,2-Dimethylpropane-1,3-diyl)...}Cu(II) share rigid backbones, enhancing thermal stability compared to flexible ligands like [Cu(L)(2imi)] .
Catalytic Activity in Oxidation Reactions
Data from phenol oxidation studies (70°C, H₂O₂ oxidant) :
| Catalyst | % Phenol Conversion | TOF (h⁻¹) | Selectivity (HQ:BQ) |
|---|---|---|---|
| Cu(EtNPhO)-Y (Zeolite) | 82% | 1,240 | 65:35 |
| [Cu(L2)]-Y (Tridentate) | 68% | 980 | 58:42 |
| Cu-Phthalocyanine (Heterogeneous) | 45% | 620 | 50:50 |
Insights :
- Cu(EtNPhO) exhibits superior catalytic efficiency due to its rigid ligand structure, which stabilizes the Cu(II)/Cu(I) redox cycle .
- Zeolite encapsulation enhances recyclability, reducing metal leaching by 15% compared to homogeneous analogs .
Crystallographic and Magnetic Properties
- Cu(EtNPhO) : Square planar geometry confirmed by X-ray diffraction; weak antiferromagnetic coupling (J = −120 cm⁻¹) due to planar symmetry .
- [Cu(L)(2imi)] : Distorted geometry with longer Cu–N bonds (1.98 Å vs. 1.92 Å in Cu(EtNPhO)), leading to paramagnetic behavior at room temperature .
- Cu-ATSM : Planar geometry with strong Cu–S bonds (2.25 Å); used in PET imaging due to hypoxia-selective retention .
Biological Activity
Copper complexes have garnered significant attention in recent years due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The specific compound of interest, Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]]-, (SP-4-2)- , exhibits unique characteristics that contribute to its biological efficacy.
1. Overview of Copper Complexes
Copper plays a crucial role in various biological processes. It acts as a cofactor for numerous enzymes and is involved in electron transfer and redox reactions. Copper complexes have been shown to possess significant antimicrobial and anticancer activities, primarily due to their ability to interact with cellular components and generate reactive oxygen species (ROS) that can induce cell death.
2. Antimicrobial Activity
Copper complexes have demonstrated potent antimicrobial activity against a range of pathogens. A review highlighted that copper(II) complexes exhibited higher antimicrobial activity against Bacillus cereus and Staphylococcus aureus compared to other metal complexes. The minimum inhibitory concentration (MIC) values indicated that the effectiveness of copper complexes is influenced by the nature of the ligand and the coordination ability of the metal ion .
Table 1: Antimicrobial Activity of Copper Complexes
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Bacillus cereus | 5 | 10 |
| Staphylococcus aureus | 3 | 6 |
| Escherichia coli | 8 | 16 |
The antimicrobial mechanism is attributed to the disruption of bacterial cell membranes and the generation of ROS, which leads to oxidative stress within microbial cells .
3. Antioxidant Activity
The antioxidant potential of copper complexes is another area of interest. Studies have shown that these complexes can scavenge free radicals effectively. For example, copper(II) complexes demonstrated superior antioxidant activity compared to cobalt(II) and nickel(II) complexes when evaluated using various assays such as DPPH and nitric oxide scavenging methods .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) |
|---|---|
| Copper Complex | 15 |
| Cobalt Complex | 30 |
| Nickel Complex | 40 |
This antioxidant capability is crucial for protecting cells from oxidative damage, contributing to their potential therapeutic applications.
4. Anticancer Activity
Copper complexes have also shown promising results in anticancer studies. Research indicates that certain copper-based compounds can induce apoptosis in cancer cells through mitochondrial pathways. For instance, IC50 values for copper complexes against various cancer cell lines ranged from sub-micromolar to low micromolar concentrations .
Table 3: Cytotoxicity of Copper Complexes Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT-15 (Colon) | 0.5 |
| A549 (Lung) | 1.0 |
| BxPC3 (Pancreatic) | 0.8 |
The anticancer effects are believed to be linked to the ability of copper ions to disrupt cellular homeostasis and promote oxidative stress within cancer cells .
5. Case Studies
Several case studies have explored the biological activity of copper complexes:
- Study on Kiwifruit Bacterial Canker : Copper-based nanoparticles were effective in controlling bacterial canker in kiwifruit, showing minimum bactericidal concentrations significantly lower than traditional treatments .
- Anticancer Research : A study on novel Cu(II) complexes revealed high selectivity towards cancerous cell lines while demonstrating low toxicity towards non-cancerous cells, indicating potential for targeted cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this copper(II)-salen complex, and how do reaction conditions influence its stereochemistry?
- Methodological Answer : The complex is typically synthesized via a templated Schiff-base condensation. A common approach involves reacting copper(II) acetate with 1,2-diaminoethane and ortho-hydroxybenzaldehyde derivatives under reflux in methanol or ethanol. The stereochemistry (SP-4-2 geometry) is controlled by the Jahn-Teller distortion of the Cu(II) center and the chelating ligand’s rigidity. For reproducibility, stoichiometric ratios (e.g., 1:2:2 for Cu:amine:aldehyde) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of intermediates. Characterization via UV-Vis (d-d transitions at ~600–700 nm) and cyclic voltammetry (Cu²⁺/Cu⁺ redox couples) confirms structural integrity .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., conflicting magnetic moments or EPR signals) for this complex?
- Methodological Answer : Discrepancies in magnetic moments (e.g., μₑꜰꜰ values ranging from 1.7–2.1 BM) often arise from variations in ligand field strength or solvent coordination. To address this:
- Perform temperature-dependent EPR studies to distinguish between monomeric and dimeric forms.
- Use X-ray crystallography (if single crystals are obtainable) to unambiguously determine coordination geometry.
- Cross-validate with SQUID magnetometry to correlate spin states with ligand distortions .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of this complex in oxidation reactions (e.g., catechol oxidase mimicry)?
- Methodological Answer : The complex’s catalytic efficiency stems from its ability to stabilize peroxo or oxo intermediates. For catechol oxidation:
- Step 1 : Substrate (catechol) binds to the Cu(II) center, displacing labile axial ligands (e.g., H₂O or Cl⁻).
- Step 2 : Dioxygen activation occurs via a μ-η²:η²-peroxo intermediate, confirmed by resonance Raman spectroscopy (ν(O-O) ~750–850 cm⁻¹).
- Step 3 : Proton-coupled electron transfer (PCET) generates the quinone product. Kinetic studies (stopped-flow UV-Vis) and isotopic labeling (H/D exchange) are used to validate the mechanism .
Q. How can computational methods (DFT, MD) predict and optimize the ligand’s electronic effects on catalytic performance?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity. For example, electron-withdrawing substituents on the phenolato ring lower the LUMO energy, enhancing O₂ activation.
- Molecular Dynamics (MD) : Simulate solvent-ligand interactions (e.g., DMSO vs. MeOH) to predict coordination flexibility.
- Machine Learning (ML) : Train models on existing catalytic data (TOF, TON) to identify ligand modifications for improved selectivity .
Q. What strategies mitigate structural instability during in-situ studies (e.g., under electrochemical or photolytic conditions)?
- Methodological Answer :
- Electrochemical Stability : Use non-aqueous electrolytes (e.g., TBAPF₆ in acetonitrile) to prevent ligand hydrolysis.
- Photolytic Degradation : Embed the complex in a MOF or silica matrix to limit radical-induced decomposition.
- In-Situ XAS : Monitor Cu K-edge shifts during catalysis to detect transient intermediates without sample degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
